

# Application Notes and Protocols for Opiranserin Hydrochloride Injectable Solutions

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## Compound of Interest

Compound Name: *Opiranserin hydrochloride*

Cat. No.: *B11933853*

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## Introduction

**Opiranserin hydrochloride**, also known as VVZ-149, is a novel, non-opioid analgesic that has recently received approval in South Korea under the trade name Unafra® for the management of postoperative pain.[1][2][3][4][5] Its mechanism of action involves the dual antagonism of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1][6][7] Additionally, it exhibits antagonistic activity on the P2X3 receptor.[8] This multi-target approach offers a promising alternative to traditional opioid analgesics, potentially reducing the risk of addiction and other associated side effects.[1]

These application notes provide detailed protocols for the preparation of **Opiranserin hydrochloride** solutions for injection, intended for research and preclinical development. Furthermore, it outlines the key considerations for the preparation of sterile solutions suitable for clinical applications, drawing upon publicly available data from clinical trials and general principles of parenteral formulation.

## Data Presentation

### Physicochemical Properties of Opiranserin Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>35</sub> ClN <sub>2</sub> O <sub>5</sub>	PubChem
Molecular Weight	430.97 g/mol	MedChemExpress
Appearance	White to off-white solid	InvivoChem
CAS Number	1440796-75-7	PubChem

## Solubility of Opranserin Hydrochloride in Research-Grade Formulations

Formulation Components	Achievable Concentration	Observations	Source
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Clear solution	MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Clear solution	MedChemExpress
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Clear solution	MedChemExpress

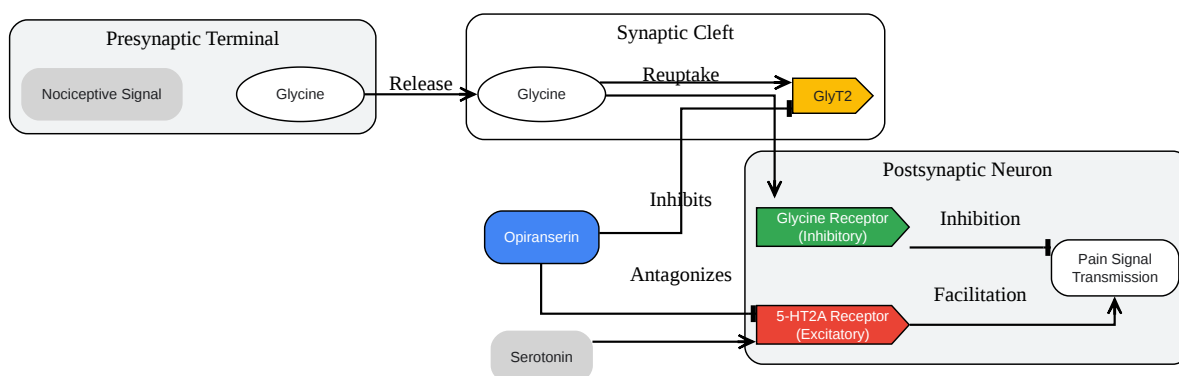
Note: The use of co-solvents such as DMSO may not be suitable for all research applications, and their concentration should be minimized in in vivo studies.

## Opranserin Hydrochloride Activity

Target	IC <sub>50</sub>	Source
Glycine Transporter Type 2 (GlyT2)	0.86 μM	MedChemExpress
Serotonin Receptor 2A (5-HT2A)	1.3 μM	MedChemExpress
rP2X3 Receptor	0.87 μM	MedChemExpress

## Signaling Pathway and Experimental Workflow

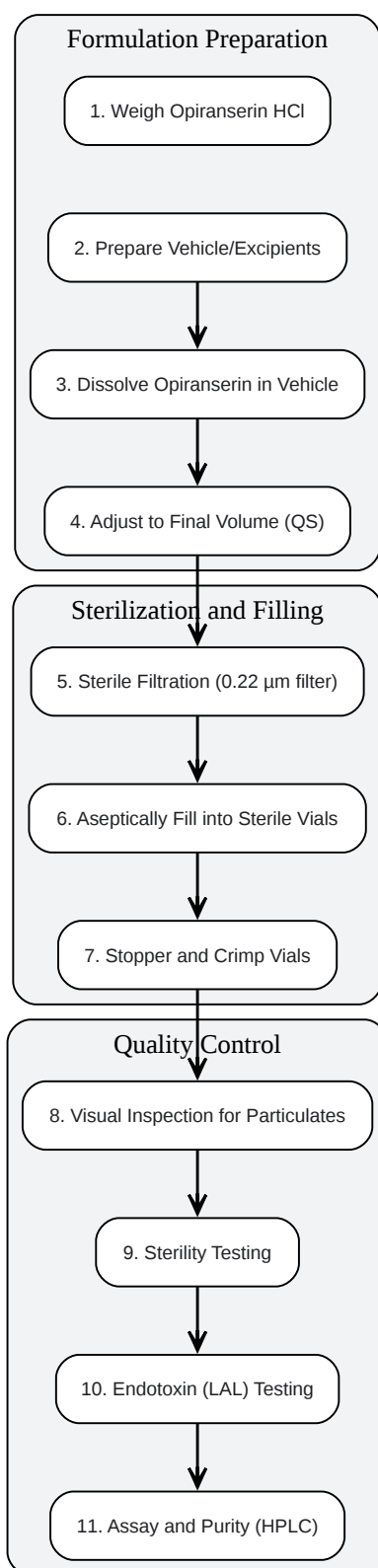
### Opiranserin's Dual-Target Mechanism of Action in Pain Modulation



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Caption: Opiranserin inhibits GlyT2 to increase synaptic glycine and antagonizes the 5-HT2A receptor.

## Experimental Workflow for Preparation of a Sterile Opiranserin Hydrochloride Solution



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Caption: Aseptic workflow for preparing sterile Opiranserin HCl solutions.

## Experimental Protocols

### Protocol 1: Preparation of Opiranserin Hydrochloride Solution for Preclinical Research (Co-solvent Formulation)

Objective: To prepare a 2.5 mg/mL solution of **Opiranserin hydrochloride** for in vivo studies.

Materials:

- **Opiranserin hydrochloride** powder
- Dimethyl sulfoxide (DMSO), analytical grade
- Polyethylene glycol 300 (PEG300), USP grade
- Tween-80 (Polysorbate 80), USP grade
- Sterile Saline (0.9% NaCl) for injection
- Sterile vials and syringes
- Magnetic stirrer and stir bar
- Analytical balance

Procedure:

- Preparation of Vehicle: In a sterile container, combine the following, mixing thoroughly after each addition:
  - 400  $\mu$ L PEG300
  - 50  $\mu$ L Tween-80
  - 450  $\mu$ L Sterile Saline
- Dissolution of **Opiranserin Hydrochloride**:

- Weigh the required amount of **Opiranserin hydrochloride** to achieve a final concentration of 2.5 mg/mL in the total volume.
- In a separate sterile tube, dissolve the weighed **Opiranserin hydrochloride** in 100 µL of DMSO. Gentle warming or sonication may be used to aid dissolution.
- Final Formulation:
  - Slowly add the **Opiranserin hydrochloride**/DMSO solution to the prepared vehicle while stirring continuously.
  - Continue stirring until a clear, homogenous solution is obtained.
- Storage:
  - Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.
  - Store the solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).<sup>[8]</sup>

## Protocol 2: General Protocol for the Preparation of a Sterile Opiranserin Hydrochloride Solution for Injection (Aseptic Process)

Objective: To outline the general steps for preparing a sterile **Opiranserin hydrochloride** solution suitable for parenteral administration. The exact excipients and their concentrations should be based on the formulation of the approved drug product (Unafra®) or extensive formulation development studies.

Materials:

- **Opiranserin hydrochloride**, sterile API grade
- Water for Injection (WFI)
- Excipients (e.g., tonicity modifiers, buffering agents, stabilizers as required), sterile grade

- Sterile, depyrogenated glassware and equipment
- Sterile 0.22 µm membrane filters
- Sterile, depyrogenated vials, stoppers, and seals
- Laminar air flow hood or isolator (Grade A environment)

#### Procedure:

- Compounding:
  - In a validated aseptic processing area, dispense the required amount of sterile WFI into a sterile compounding vessel.
  - Sequentially add and dissolve the required excipients (e.g., tonicity agents like sodium chloride, buffering agents) with continuous mixing.
  - Add and dissolve the sterile **Opiranserin hydrochloride** powder. Ensure complete dissolution.
  - Adjust the final volume with WFI.
- Sterile Filtration:
  - Aseptically connect a pre-sterilized and integrity-tested 0.22 µm sterilizing grade filter to the compounding vessel.
  - Filter the bulk solution into a sterile receiving vessel. A second sterile filtration step may be incorporated for added assurance.<sup>[9][10]</sup>
- Aseptic Filling:
  - Transfer the sterile bulk solution to the filling machine located within the Grade A environment.
  - Aseptically fill the solution into pre-sterilized and depyrogenated vials to the target volume.

- Stoppering and Capping:
  - Aseptically insert sterile stoppers into the filled vials.
  - Transfer the stoppered vials to a Grade B (or higher) environment for capping with sterile seals.
- Quality Control:
  - Perform 100% visual inspection of the final product for particulate matter and container-closure defects.
  - Conduct quality control tests on a representative sample, including:
    - Sterility testing (e.g., USP <71>)
    - Bacterial endotoxin testing (LAL test, e.g., USP <85>)
    - Assay and purity of **Opiranserin hydrochloride** (e.g., by HPLC)
    - pH and osmolality determination

Disclaimer: The provided protocols are for informational and research purposes only. The formulation for clinical use must be based on the approved prescribing information for Unafra® or be developed and validated in accordance with current Good Manufacturing Practices (cGMP) and regulatory guidelines. The research-grade formulations containing co-solvents like DMSO are not intended for human use without appropriate toxicological evaluation and regulatory approval.

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